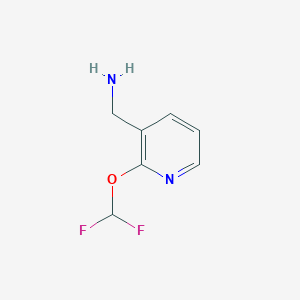

(2-(Difluoromethoxy)pyridin-3-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(Difluoromethoxy)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)pyridin-3-yl)methanamine typically involves the reaction of 2-(difluoromethoxy)pyridine with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using optimized reaction conditions and continuous flow processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(2-(Difluoromethoxy)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones using oxidizing agents such as PhI(OAc)2 in combination with TEMPO.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as LiAlH4 can be used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a valuable intermediate in organic synthesis due to its unique functional groups. It is often utilized in the development of more complex molecules that can have diverse applications in pharmaceuticals and agrochemicals. For example, it has been incorporated into the synthesis of substituted pyridine and pyrazine compounds that act as phosphodiesterase-4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases and depression .

Difluoromethylation Reactions

Recent research has highlighted the compound's role in difluoromethylation processes, which are essential for creating difluoromethylated derivatives of various heterocycles. This method allows for the introduction of difluoromethoxy groups into aromatic compounds, enhancing their biological activity . Table 1 summarizes some of the key reactions involving this compound:

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Difluoromethylation | 6-Chloropyridin-2-ol | 85 |

| Synthesis of PDE4 inhibitors | Various pyridine derivatives | Variable |

| Coupling with aryl iodides | Aryl halides | High |

Biological Research

Biochemical Probes and Ligands

In biological studies, (2-(Difluoromethoxy)pyridin-3-yl)methanamine is explored for its potential interactions with biological molecules. It may act as a probe or ligand in biochemical assays, aiding in the understanding of cellular processes and signaling pathways. Its structural characteristics allow it to modulate enzyme activities and receptor functions, making it a candidate for further pharmacological investigations.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its therapeutic properties, particularly in the development of new drugs targeting various diseases. Its analogs have shown promise in anticancer activity and as potential anxiolytic agents. The unique arrangement of difluoromethoxy and methanamine groups contributes to its bioactivity, allowing it to interact effectively with specific molecular targets .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for manufacturing agrochemicals and pharmaceuticals, where precision and efficacy are crucial . The compound's versatility is demonstrated by its use in various synthesis pathways that lead to commercially valuable products.

Case Studies

Several studies have documented the effectiveness of this compound in different applications:

- PDE4 Inhibition : A study demonstrated that derivatives of this compound exhibited significant PDE4 inhibition, suggesting potential use in treating respiratory diseases .

- Anticancer Activity : Research indicated that certain analogs showed promising results against cancer cell lines, providing a basis for further drug development.

- Agrochemical Development : The compound has been applied in synthesizing new agrochemicals that enhance crop resistance to pests and diseases .

Mecanismo De Acción

The mechanism of action of (2-(Difluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (2-(Difluoromethoxy)pyridin-4-yl)methanamine

- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride

Uniqueness

(2-(Difluoromethoxy)pyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(2-(Difluoromethoxy)pyridin-3-yl)methanamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a difluoromethoxy group and a methanamine moiety. Its molecular formula is C8H9F2N, and it has a molecular weight of approximately 171.16 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound interacts with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. For instance, it has been studied as a potential inhibitor of specific protein methyltransferases, which play crucial roles in cellular signaling and gene expression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in cancer progression. For example, it has shown promise as a substrate-competitive inhibitor of SMYD2, a methyltransferase implicated in various cancers. The binding affinity was characterized using isothermal titration calorimetry, revealing a submicromolar binding constant, indicating strong interactions with the target protein .

Case Studies

- SMYD2 Inhibition : A study focused on the development of selective inhibitors for SMYD2 highlighted this compound as one of the lead compounds. It exhibited an IC50 value below 15 μM, demonstrating its potential as an effective therapeutic agent in cancer treatment .

- Difluoromethylation Reactions : The compound has also been utilized in difluoromethylation reactions, showcasing its versatility in synthetic organic chemistry. This reaction can introduce difluoromethyl groups into various substrates, enhancing their biological activity .

Data Tables

| Study | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Inhibition of SMYD2 | SMYD2 | < 15 μM | Substrate-competitive inhibition |

| Difluoromethylation Reaction | Various substrates | Moderate yields | Functional group modification |

Propiedades

IUPAC Name |

[2-(difluoromethoxy)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSZZQITJAAYAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.